molecular formula C19H18N6O3S2 B2571833 N-(2H-1,3-benzodioxol-5-yl)-2-[(4-ethyl-5-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide CAS No. 1105197-39-4

N-(2H-1,3-benzodioxol-5-yl)-2-[(4-ethyl-5-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No.: B2571833
CAS No.: 1105197-39-4
M. Wt: 442.51
InChI Key: QYGNBWXSLZSEKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic hybrid molecule featuring a benzodioxole core, a 1,2,4-triazole ring substituted with ethyl and imidazothiazole groups, and a sulfanyl-linked acetamide moiety. The imidazothiazole and triazole moieties are known pharmacophores in medicinal chemistry, contributing to binding affinity and metabolic stability .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[[4-ethyl-5-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O3S2/c1-3-24-17(16-11(2)20-18-25(16)6-7-29-18)22-23-19(24)30-9-15(26)21-12-4-5-13-14(8-12)28-10-27-13/h4-8H,3,9-10H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYGNBWXSLZSEKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC3=C(C=C2)OCO3)C4=C(N=C5N4C=CS5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-[(4-ethyl-5-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that combines a benzodioxole moiety with a thiazole and triazole scaffold. Its chemical formula is C20H24N4O3SC_{20}H_{24}N_{4}O_{3}S and it has a molecular weight of approximately 404.49 g/mol. The presence of multiple heterocycles suggests potential interactions with various biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of imidazo[2,1-b][1,3]thiazole have shown activity against Mycobacterium tuberculosis with IC50 values ranging from 2.03 μM to 7.05 μM . Although specific data on the compound is limited, it is reasonable to hypothesize similar efficacy based on structural analogies.

Anticancer Potential

The compound's structural components suggest potential anticancer activity. Research involving related compounds has demonstrated that modifications to the benzodioxole and thiazole frameworks can enhance cytotoxic effects against various cancer cell lines. For example, compounds featuring benzodioxole rings have been linked to apoptosis induction in cancer cells.

The proposed mechanism of action for this compound may involve:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and microbial resistance.
  • Receptor Modulation : The thiazole and triazole components may interact with specific receptors or signaling pathways that regulate cell proliferation and survival.

Case Studies

StudyFindings
Antitubercular Activity A study on imidazo[2,1-b][1,3]thiazole derivatives showed selective inhibition of Mycobacterium tuberculosis without significant toxicity to human cells (IC50 > 128 μM) .
Cytotoxicity in Cancer Cells Compounds structurally similar to the target compound exhibited IC50 values indicating effective cytotoxicity against various cancer cell lines.
Molecular Docking Studies Molecular docking simulations suggest favorable binding interactions with target proteins involved in cancer metabolism and antimicrobial resistance pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues with Triazole-Thiol Linkages

Several compounds share the triazole-thiol-acetamide scaffold:

  • Compound 9c (): Contains a bromophenyl-substituted thiazole and benzodiazole. Compared to the target compound, the absence of an imidazothiazole and the presence of bromine may enhance halogen bonding but reduce lipophilicity.

Table 1: Structural Comparison

Compound Core Structure Key Substituents Molecular Weight (Da)
Target Compound Benzodioxole + Triazole Ethyl, Imidazothiazole, Acetamide ~525 (estimated)
9c () Benzodiazole + Triazole Bromophenyl, Thiazole ~540
Compound Benzothiazole + Pyrimidoindole Nitrophenyl, Acetamide ~600
Bioactivity Comparison
  • Antiproliferative Activity : The benzothiazole-triazole derivative in demonstrated moderate antiproliferative activity against cancer cell lines (IC~50~ = 8–12 µM), attributed to intercalation with DNA or kinase inhibition. The target compound’s imidazothiazole may enhance kinase selectivity due to its planar structure .
  • Antimicrobial Potential: Triazole-thiol derivatives () showed MIC values of 2–8 µg/mL against Staphylococcus aureus. The ethyl and methyl groups in the target compound could improve membrane permeability, though empirical data are lacking .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.